4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Description

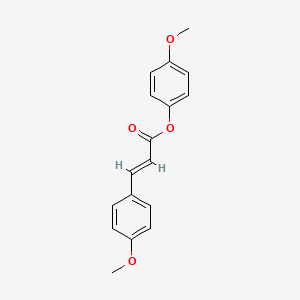

4-Methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a cinnamate ester derivative characterized by two para-methoxyphenyl groups attached to an α,β-unsaturated ester core. This compound belongs to a broader class of (2E)-3-arylprop-2-enoates, which are widely studied for their applications in pharmaceuticals, UV filters, and synthetic intermediates. The (2E)-configuration of the double bond is critical for its biological activity and photostability, as seen in structurally related compounds . However, its structural analogs and derivatives have been extensively explored, enabling inferences about its behavior .

Properties

IUPAC Name |

(4-methoxyphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-14-6-3-13(4-7-14)5-12-17(18)21-16-10-8-15(20-2)9-11-16/h3-12H,1-2H3/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBQWNHYCRZIKV-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-methoxyphenol with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to dehydration to yield the final product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and related derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have shown that it can effectively bind to specific targets involved in cancer progression, such as c-Jun N-terminal kinase (JNK), which is implicated in apoptosis and oxidative stress pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for developing new anti-inflammatory drugs. The ability to modulate inflammatory responses can be beneficial in treating conditions like arthritis and other chronic inflammatory diseases.

Photopolymerization

This compound is used in photopolymerization processes, where it acts as a photoinitiator or monomer in the production of polymeric materials. Its unique chemical structure allows it to undergo polymerization upon exposure to UV light, leading to the formation of cross-linked networks that are useful in coatings, adhesives, and 3D printing applications.

Organic Light Emitting Diodes (OLEDs)

The compound's optical properties make it suitable for applications in OLED technology. Its ability to emit light when electrically stimulated can be harnessed in the development of more efficient display technologies and lighting solutions.

Case Studies

Mechanism of Action

The mechanism of action of 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Trimethoxy-Substituted Derivatives

Compounds like 4-methoxyphenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate () differ by having additional methoxy groups on the aryl ring. For example, trimethoxy derivatives exhibit cholinesterase inhibitory activity, with IC₅₀ values influenced by para-substituents. The target compound, lacking these substitutions, may show reduced potency but better solubility due to fewer bulky groups .

Halogenated Derivatives

Chlorinated analogs such as 2-ethylhexyl (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoate () demonstrate that electronegative substituents (e.g., Cl) lower molecular peak intensity in EI-MS spectra due to steric hindrance. In contrast, the non-chlorinated target compound may exhibit stronger molecular ion signals, facilitating analytical detection .

Esters with Different Alkyl/Aryl Groups

Ethylhexyl Esters in UV Filters

(RS)-2-Ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate () is a sunscreen ingredient with a branched alkyl chain, enhancing lipophilicity and skin penetration. The target compound’s methoxyphenyl ester group likely reduces volatility compared to ethylhexyl analogs but may compromise UV absorption breadth due to increased conjugation rigidity .

Methylbutyl Esters

3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC, HMS; ) is used as a UV stabilizer. The shorter alkyl chain in IMC/HMS versus the target compound’s aryl ester may improve environmental degradation rates but reduce thermal stability .

Chalcone Derivatives with α,β-Unsaturated Ketones

Chalcones like (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h; ) share the α,β-unsaturated system but replace the ester with a ketone. These compounds show antiparasitic activity (e.g., IC₅₀ = 13.82 μM for 2h), with potency inversely correlated to methoxy substitution. The ester group in the target compound may reduce cytotoxicity while maintaining moderate bioactivity .

Cyano-Substituted Analogs

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () introduces a cyano group at the α-position, stabilizing the syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°). This conformation enhances reactivity in cycloaddition reactions, a feature absent in the non-cyano target compound .

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Key Research Findings

Synthetic Utility : The target compound’s α,β-unsaturated ester core is a versatile intermediate for synthesizing heterocycles like pyrimidines () and triazole-chalcones ().

Biological Activity : Methoxy groups at para positions generally reduce cytotoxicity but may lower potency compared to hydroxyl or halogen substituents (e.g., cardamonin vs. 2p; IC₅₀ = 4.35 vs. 70.79 μM) .

Photostability : Esters with methoxyphenyl groups exhibit moderate UV absorption but are less photostable than ethylhexyl derivatives due to reduced steric protection .

Biological Activity

4-Methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, also known as 4-methoxycinnamic acid, is an organic compound belonging to the class of phenylpropanoids. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two methoxy groups attached to phenyl rings and a prop-2-enoate moiety. Its unique structure contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and cellular damage.

Table 1: Antioxidant Activity Studies

| Study Reference | Concentration (µM) | Assay Type | Result |

|---|---|---|---|

| 50 | DPPH Scavenging | 85% inhibition | |

| 100 | ABTS Assay | IC50 = 45 µM | |

| Varies | FRAP Assay | Significant increase in reducing power |

Anti-inflammatory Activity

The compound has been shown to reduce inflammation markers in various cell lines. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, which play a pivotal role in chronic inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Study Reference | Cell Line | Concentration (µM) | Inflammatory Marker Inhibition |

|---|---|---|---|

| RAW264.7 | 10 | TNF-α: 60% reduction | |

| A549 | 25 | IL-6: 50% reduction | |

| HCT116 | 50 | COX-2: significant decrease |

Anticancer Activity

Several studies have investigated the anticancer properties of this compound against various cancer cell lines. The results indicate that it can inhibit cell proliferation and induce apoptosis.

Table 3: Anticancer Activity Studies

| Study Reference | Cancer Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction | |

| HeLa | 50 | Cell cycle arrest | |

| A549 | 25 | Migration inhibition |

The biological activities of this compound are attributed to its ability to modulate various molecular pathways:

- Antioxidant Mechanism : The compound scavenges free radicals and enhances the body’s antioxidant defenses.

- Anti-inflammatory Pathway : It inhibits the NF-kB pathway, leading to decreased production of inflammatory cytokines.

- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable case study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The study found that treatment with 10 µM of the compound resulted in a significant increase in apoptotic cell death compared to untreated controls. Additionally, gene expression analysis revealed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Q & A

Q. What are the recommended safety protocols for handling 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate in laboratory settings?

- Methodological Answer: Use full-body protective clothing (e.g., chemically resistant gloves, lab coats) and respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations). Ensure compliance with NIOSH or CEN standards for respiratory equipment. Avoid environmental release into drainage systems .

Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer: Employ Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-methoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Optimize yields by controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 ketone:aldehyde), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer: Use FT-IR to confirm carbonyl (C=O) and α,β-unsaturated ester peaks (~1700 cm⁻¹ and 1600–1650 cm⁻¹). ¹H/¹³C NMR resolves stereochemistry (e.g., coupling constants for E-configuration) and substituent positions. X-ray crystallography validates molecular geometry and packing (e.g., dihedral angles between aromatic rings) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 4-methoxyphenol or cinnamic acid derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Q. What strategies resolve contradictions in reported biological activities of structurally similar α,β-unsaturated esters?

- Methodological Answer: Conduct meta-analyses of IC₅₀ values across studies, accounting for variations in assay conditions (e.g., cell lines, solvent polarity). Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., cyclooxygenase-2) and correlate with substituent effects .

Q. How can computational models predict interactions with biological targets?

Q. What reaction mechanisms govern the regioselectivity of its synthesis?

Q. How do structural modifications influence photostability and degradation pathways?

Q. What methodologies identify hazardous decomposition products under extreme conditions?

- Methodological Answer:

Use thermogravimetric analysis (TGA) and pyrolysis-GC/MS (500–800°C) to detect volatile byproducts (e.g., methoxybenzene, CO₂). Assess toxicity of residues via Ames tests or zebrafish embryo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.